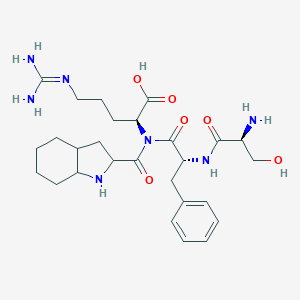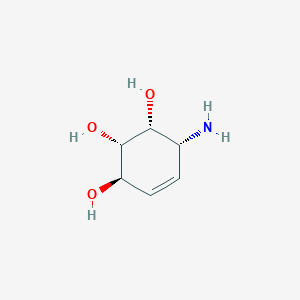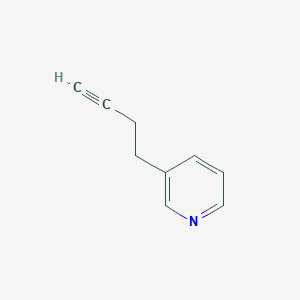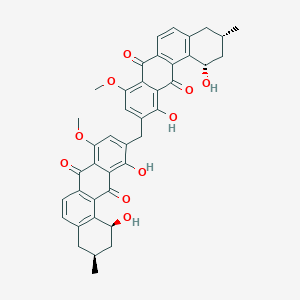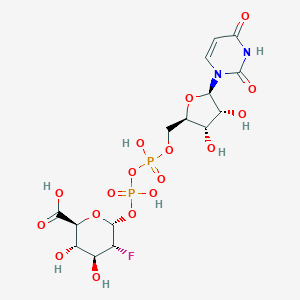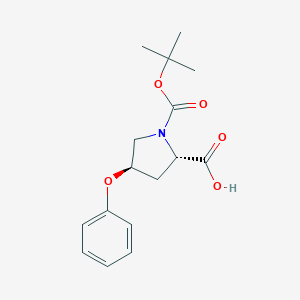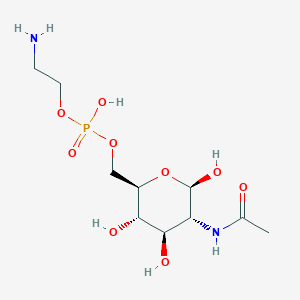
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine, also known as Ac4GlcNAc-PEt, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of N-acetylglucosamine, a monosaccharide that is commonly found in glycoproteins and glycolipids. Ac4GlcNAc-PEt has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet involves the inhibition of glycosyltransferases. This inhibition leads to the alteration of glycosylation patterns, which can affect various cellular processes. Additionally, 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell survival. Activation of the AMPK pathway leads to the inhibition of mTOR signaling, which is a critical pathway involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been shown to have various biochemical and physiological effects. It has been shown to alter glycosylation patterns, which can affect various cellular processes, including cell adhesion, migration, and signaling. Additionally, it has been shown to inhibit the growth of various cancer cells and to enhance the immune response against cancer cells. Moreover, it has been shown to have anti-inflammatory properties and to protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has several advantages for lab experiments. It is a synthetic compound that can be easily obtained and purified. Additionally, it has been extensively studied and has shown promising results in various biochemical and physiological studies. However, there are some limitations to its use. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is complex, and further studies are needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for the study of 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet. One area of research could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various cellular processes. Moreover, its potential therapeutic applications in cancer, inflammation, and ischemia-reperfusion injury need to be further explored. Finally, the development of more specific inhibitors of glycosyltransferases could lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet can be synthesized using various methods. One of the most commonly used methods involves the reaction between N-acetylglucosamine and phosphorus oxychloride, followed by the addition of ethylenediamine. The resulting product is then acetylated using acetic anhydride to obtain 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet. Another method involves the reaction between N-acetylglucosamine and phosphoric acid, followed by the addition of ethylenediamine and acetic anhydride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This inhibition leads to the alteration of glycosylation patterns, which can have significant effects on various cellular processes. 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has also been shown to inhibit the growth of various cancer cells and to enhance the immune response against cancer cells. Moreover, it has been shown to have anti-inflammatory properties and to protect against ischemia-reperfusion injury.
Propiedades
Número CAS |
143873-64-7 |
|---|---|
Nombre del producto |
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine |
Fórmula molecular |
C10H21N2O9P |
Peso molecular |
344.26 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl 2-aminoethyl hydrogen phosphate |
InChI |
InChI=1S/C10H21N2O9P/c1-5(13)12-7-9(15)8(14)6(21-10(7)16)4-20-22(17,18)19-3-2-11/h6-10,14-16H,2-4,11H2,1H3,(H,12,13)(H,17,18)/t6-,7-,8-,9-,10-/m1/s1 |
Clave InChI |
VPNPNYQWJWMYJO-VVULQXIFSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COP(=O)(O)OCCN)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O |
Otros números CAS |
143873-64-7 |
Sinónimos |
2'-aminoethylphosphoryl(-6)-N-acetylglucosamine 2-APAGluN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
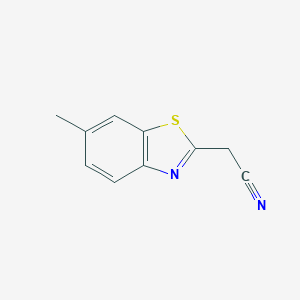

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
